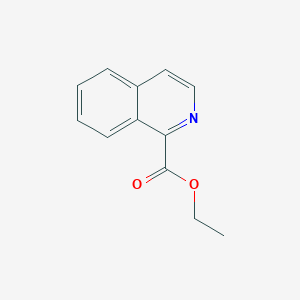

![molecular formula C9H9NO3 B1610461 ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 35405-94-8](/img/structure/B1610461.png)

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

説明

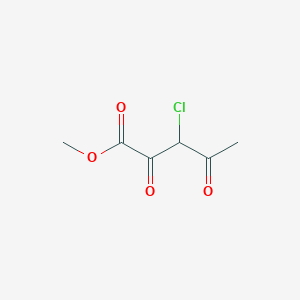

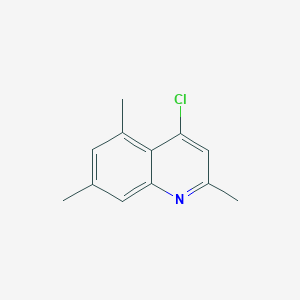

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H9NO3. It has a molecular weight of 179.175 g/mol . The compound is related to heteropentalenes, which contain two heteroatoms in the entire structure .

Synthesis Analysis

The synthesis of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate follows the Hemetsberger–Knittel protocol, which involves three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene . Another synthesis method involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate .Molecular Structure Analysis

The molecular structure of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate consists of a furo[3,2-b]pyrrole core with an ethyl carboxylate group attached . The structure is related to heteropentalenes, containing two heteroatoms in the entire structure .Chemical Reactions Analysis

The chemical reactions involving ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate are complex and involve multiple steps. The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes . Another reaction involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate are not fully known as the melting point, boiling point, density, and refractive index are not available .科学的研究の応用

Synthesis of Heterocyclic Compounds

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of various heterocyclic compounds, such as thio- and furan-fused heterocycles. These include compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, which are synthesized starting from corresponding acid derivatives (Ergun et al., 2014).

Preparation of Substituted Derivatives

The compound is also used for preparing substituted derivatives of furo[3,2-b]pyrrole. For example, the preparation of 4-benzylfuro[3,2-b]pyrroles and their reactions with selected dienophiles have been described, along with the synthesis of ethyl 4-(2- and 4-nitrobenzyl)furo[3,2-b]pyrrole-5-carboxylates (Krutošíková & Hanes, 1992).

Novel Derivatives Synthesis

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate has been used in a two-step synthesis process to form novel derivatives like furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. These processes involve reactions under microwave irradiation or classical heating (Zemanová & Gašparová, 2013).

Annellated Heterocycles Synthesis

Ethyl 3-aryl-6H-furo[2,3-b]pyrrole-5-carboxylate, a compound synthesized from ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate, is used as a hinge-binding motif for PI3K kinase inhibitors. This showcases its application in creating novel annellated heterocycles with potential pharmaceutical relevance (Zlatoidský et al., 2019).

Antibacterial Activity Studies

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has been used in the synthesis of compounds that were evaluated for their antibacterial activity. This includes derivatives like 8-ethoxyfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine and other furo[3,2-b]pyrrole-5-carboxylates, highlighting its potential in medicinal chemistry (Zemanov et al., 2017).

将来の方向性

特性

IUPAC Name |

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNABKJKQNGGLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508422 | |

| Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |

CAS RN |

35405-94-8 | |

| Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)

![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)